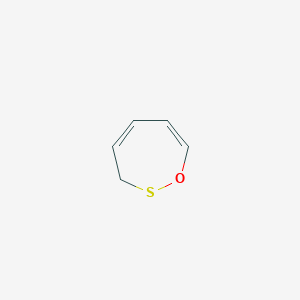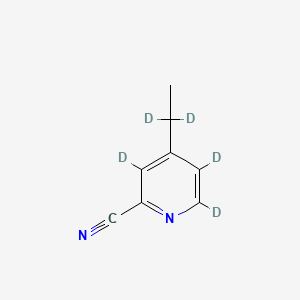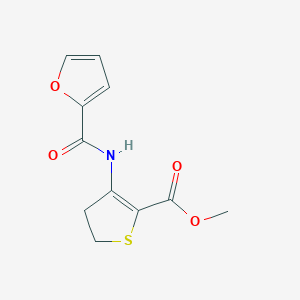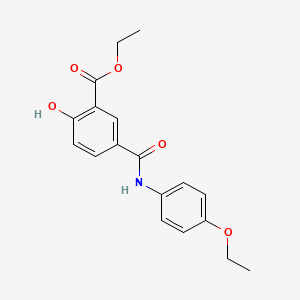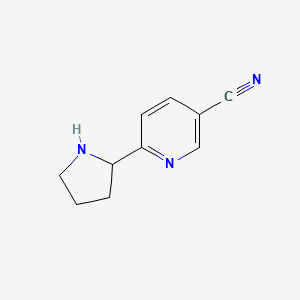![molecular formula C22H21ClN4O4 B13834641 1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid CAS No. 28740-72-9](/img/structure/B13834641.png)
1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Diazatricyclo[64104,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,10-Diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tricyclic derivatives, while reduction may produce reduced tricyclic compounds.
Scientific Research Applications
1,10-Diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one
- 2-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one
Uniqueness
1,10-Diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene is unique due to its specific tricyclic structure and the presence of multiple reactive sites. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
28740-72-9 |
|---|---|
Molecular Formula |
C22H21ClN4O4 |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid |
InChI |
InChI=1S/2C11H10N2.ClHO4/c2*1-2-9-4-6-13-7-5-12-8-10(3-1)11(9)13;2-1(3,4)5/h2*1-4,6,8H,5,7H2;(H,2,3,4,5) |
InChI Key |
UEXKESFFJVUKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC3=C2C(=CC=C3)C=N1.C1CN2C=CC3=C2C(=CC=C3)C=N1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


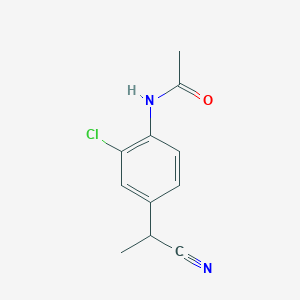

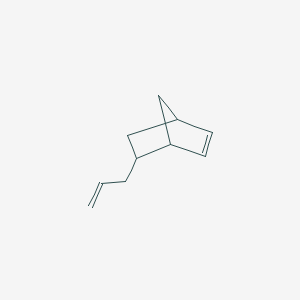
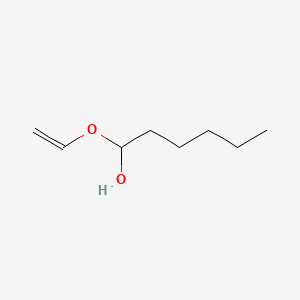
![(2S)-2-[[4-[[(6S)-2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13834589.png)
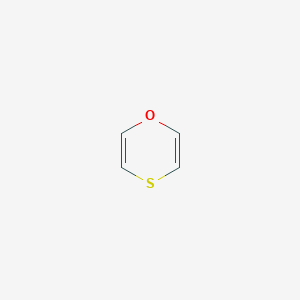
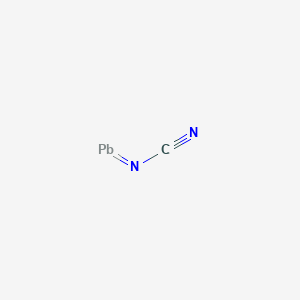
![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)
